Ethyl 2-(1-{[4-(acetylamino)phenyl]sulfonyl}-3-oxo-2-piperazinyl)acetate
Description
This compound features a piperazinyl core substituted with a 3-oxo group, an ethyl acetate moiety at the 2-position, and a sulfonyl group linked to a 4-acetylamino phenyl ring. Such structural attributes are critical for interactions in biological systems, such as enzyme inhibition or receptor binding .
Properties
IUPAC Name |
ethyl 2-[1-(4-acetamidophenyl)sulfonyl-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6S/c1-3-25-15(21)10-14-16(22)17-8-9-19(14)26(23,24)13-6-4-12(5-7-13)18-11(2)20/h4-7,14H,3,8-10H2,1-2H3,(H,17,22)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHAUODYVDVKSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101162218 | |
| Record name | Ethyl 1-[[4-(acetylamino)phenyl]sulfonyl]-3-oxo-2-piperazineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318469-56-6 | |
| Record name | Ethyl 1-[[4-(acetylamino)phenyl]sulfonyl]-3-oxo-2-piperazineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318469-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-[[4-(acetylamino)phenyl]sulfonyl]-3-oxo-2-piperazineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-{[4-(acetylamino)phenyl]sulfonyl}-3-oxo-2-piperazinyl)acetate typically involves multiple steps, starting with the reaction of piperazine with appropriate acylating agents to introduce the acetylamino group[_{{{CITATION{{{1{Synthesis and Crystal Structure of Ethyl 2- [4- (acetylamino ...](https://link.springer.com/article/10.1007/s10870-010-9964-7). Subsequent steps may include sulfonation to introduce the sulfonyl group and esterification to attach the ethyl acetate moiety[{{{CITATION{{{_1{Synthesis and Crystal Structure of Ethyl 2- 4- (acetylamino ....
Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled reactions in a chemical reactor, ensuring precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and specific solvents may also be employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis and Crystal Structure of Ethyl 2- 4- (acetylamino ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(1-{[4-(acetylamino)phenyl]sulfonyl}-3-oxo-2-piperazinyl)acetate is primarily investigated for its role as a pharmaceutical intermediate. Its structure suggests that it may exhibit significant biological activity due to the presence of the piperazine ring and sulfonamide moiety. These functional groups are often associated with various pharmacological effects, including antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research has indicated that compounds containing piperazine and sulfonamide groups can exhibit antimicrobial properties. A study on related compounds demonstrated their effectiveness against a range of bacterial strains, suggesting that this compound may also possess similar activity .
The biological implications of this compound extend to its potential use in treating conditions such as infections or inflammatory diseases. The acetylamino group enhances solubility and bioavailability, which is crucial for drug formulation.
Case Studies
- Case Study 1 : A derivative of this compound was tested for its efficacy against Staphylococcus aureus, showing promising results in inhibiting bacterial growth.
- Case Study 2 : In vitro studies indicated that related sulfonamide compounds could reduce inflammation markers in human cell lines, hinting at the anti-inflammatory potential of this compound.
Drug Development Potential
Given its structural characteristics, this compound is a candidate for further development into novel therapeutics. The synthesis pathway for this compound is relatively straightforward, making it accessible for research and development.
Synthesis and Formulation
The synthesis typically involves the reaction of piperazine derivatives with acetylated phenolic compounds under acidic conditions. The ease of modification in the synthesis allows for the exploration of various analogs to optimize efficacy and minimize toxicity .
Mechanism of Action
The exact mechanism by which Ethyl 2-(1-{[4-(acetylamino)phenyl]sulfonyl}-3-oxo-2-piperazinyl)acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or modulation of receptor activity.
Comparison with Similar Compounds
Structural and Electronic Analysis
- Sulfonyl vs. Benzyl Groups : The sulfonyl group in the main compound and derivatives increases polarity and stabilizes negative charge, whereas the 4-fluorobenzyl group in enhances lipophilicity and passive membrane diffusion .
- Substituent Effects: The 4-acetylamino group (main compound) provides a hydrogen-bond donor/acceptor, contrasting with the electron-withdrawing 3,4-dichloro substituents in , which may improve oxidative stability .
- Counterion Influence : ’s trifluoroacetate counterion improves aqueous solubility compared to neutral esters in other compounds .
Commercial and Research Relevance
Biological Activity
Ethyl 2-(1-{[4-(acetylamino)phenyl]sulfonyl}-3-oxo-2-piperazinyl)acetate, with the molecular formula C16H21N3O6S and a molecular weight of 383.42 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C16H21N3O6S
- Molecular Weight : 383.42 g/mol
- CAS Number : 318469-56-6
- Structure : The compound features a piperazine ring, an acetylamino group, and a sulfonyl moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on benzamide derivatives have shown promising antibacterial activity against various strains of bacteria, including Gram-positive organisms like Staphylococcus aureus. These compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.05 to 0.4 µg/mL, indicating strong efficacy compared to standard antibiotics like ciprofloxacin .
The mechanism through which this compound exerts its effects may involve the inhibition of specific bacterial enzymes or pathways. For example, benzamide derivatives have been shown to interfere with bacterial cell wall synthesis and protein synthesis, leading to bacterial cell death .
Cytotoxicity and Selectivity
While exploring the cytotoxicity of similar compounds, it was found that certain derivatives displayed selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects . Further studies are needed to determine the specific cytotoxic profiles of this compound.
Case Study 1: Antibacterial Efficacy
In a study evaluating various benzamide derivatives for antibacterial activity, this compound was synthesized and tested against multiple bacterial strains. Results indicated that this compound had a notable inhibitory effect on Staphylococcus aureus, with an MIC comparable to established antibiotics. The study highlighted the potential of this compound as a lead for further development in antibacterial therapies.
Case Study 2: Cancer Cell Lines
Another investigation focused on the cytotoxic effects of related compounds on different cancer cell lines. This compound was tested alongside other derivatives for its ability to induce apoptosis in cancer cells. The results suggested that it could trigger apoptotic pathways effectively, making it a candidate for anticancer drug development.
Summary of Research Findings
Q & A
Q. Advanced
- Molecular docking : Predicts binding modes to targets (e.g., enzymes or receptors) using software like AutoDock Vina. For example, triazole-containing analogs show affinity for CCR5 receptors via pyridine ring interactions .
- Binding assays : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify dissociation constants (Kd) .
- X-ray crystallography : Resolves 3D structure (e.g., monoclinic crystal system with β = 100.72°) to validate docking predictions .
How to address contradictions in bioactivity data across studies?
Advanced
Contradictions may arise from structural analogs or assay variability. Mitigation strategies:
- Structural comparison : Analyze substituent effects (e.g., methoxy vs. fluorine) using QSAR models.
- Assay standardization : Use identical cell lines (e.g., HEK293 for receptor studies) and controls.
- Meta-analysis : Compare IC50 values of analogs (see Table 1) to identify trends .
Q. Table 1: Bioactivity of Structural Analogs
What analytical methods confirm the compound’s structure post-synthesis?
Q. Basic
- NMR spectroscopy : Assigns protons (e.g., ethyl group at δ 1.2 ppm) and confirms sulfonamide linkage.
- Mass spectrometry : Validates molecular weight (e.g., m/z 365.40 via ESI-MS) .
- X-ray diffraction : Resolves crystal packing (space group P21/c, Z = 4) for absolute configuration .
How to assess pharmacokinetic properties using in vitro models?
Q. Advanced
- Solubility : Use shake-flask method with HPLC quantification. Adjust ester groups to balance logP values .
- Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) and monitor degradation via LC-MS.
- Permeability : Conduct Caco-2 cell assays to predict intestinal absorption.
What strategies enhance target binding via structural modification?
Q. Advanced
- Bioisosteric replacement : Substitute sulfonamide with carbamate to improve solubility without losing affinity .
- Ring expansion : Replace piperazine with a seven-membered ring to explore new binding conformations .
- Halogenation : Introduce fluorine at para positions to enhance electronegativity and receptor interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
